5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and phenyl groups in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of 3-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with urea to produce the furo[2,3-d]pyrimidine core. Subsequent alkylation and amination steps introduce the dimethyl and phenylethylamino groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent-free methods and the use of catalysts can also be employed to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) due to its electron-transport properties
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It targets molecular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy. The presence of the fluorophenyl group enhances its binding affinity to the target enzymes, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits antimicrobial and anti-inflammatory activities
Uniqueness
5-(3-fluorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability. The combination of fluorine and phenyl groups in its structure provides a distinct advantage over other similar compounds in terms of binding affinity and selectivity .
Properties
Molecular Formula |
C22H20FN3O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-1,3-dimethyl-6-(2-phenylethylamino)furo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20FN3O3/c1-25-20(27)18-17(15-9-6-10-16(23)13-15)19(29-21(18)26(2)22(25)28)24-12-11-14-7-4-3-5-8-14/h3-10,13,24H,11-12H2,1-2H3 |
InChI Key |
BWUGDFKOWTVANW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(O2)NCCC3=CC=CC=C3)C4=CC(=CC=C4)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.